molecular formula C10H8N4O2 B11483344 (5-amino-4-cyano-2-methoxy-2-methylfuran-3(2H)-ylidene)propanedinitrile

(5-amino-4-cyano-2-methoxy-2-methylfuran-3(2H)-ylidene)propanedinitrile

Cat. No.: B11483344
M. Wt: 216.20 g/mol
InChI Key: XDODHIPUXVZCDD-UHFFFAOYSA-N
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Description

2-(5-Amino-4-cyano-2-methoxy-2-methyl-2,3-dihydrofuran-3-ylidene)propanedinitrile is a complex organic compound with a unique structure that includes a furan ring, amino group, cyano group, and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-cyano-2-methoxy-2-methyl-2,3-dihydrofuran-3-ylidene)propanedinitrile typically involves multiple steps. One common method starts with the preparation of a diazonium salt from 2,6-dichloro-4-trifluoromethylaniline. This diazonium salt is then reacted with ethyl cyanoacetate to form an intermediate, which undergoes cyclization to yield the desired furan derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4-cyano-2-methoxy-2-methyl-2,3-dihydrofuran-3-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-(5-Amino-4-cyano-2-methoxy-2-methyl-2,3-dihydrofuran-3-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(5-amino-4-cyano-2-methoxy-2-methyl-2,3-dihydrofuran-3-ylidene)propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5-amino-4-cyano-2-methoxy-2-methyl-2,3-dihydrofuran-3-ylidene)propanedinitrile lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-(5-amino-4-cyano-2-methoxy-2-methylfuran-3-ylidene)propanedinitrile

InChI

InChI=1S/C10H8N4O2/c1-10(15-2)8(6(3-11)4-12)7(5-13)9(14)16-10/h14H2,1-2H3

InChI Key

XDODHIPUXVZCDD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)OC

Origin of Product

United States

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